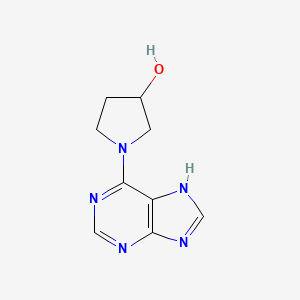

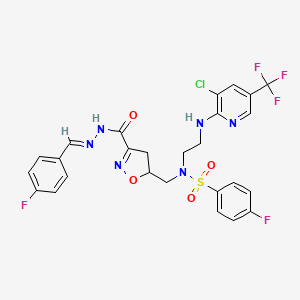

![molecular formula C11H13NO B2678072 4'-Methoxyspiro[cyclopropane-1,3'-indoline] CAS No. 1823868-84-3](/img/structure/B2678072.png)

4'-Methoxyspiro[cyclopropane-1,3'-indoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxyspiro[cyclopropane-1,3'-indoline] is a chemical compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. This compound is a spirocyclic indoline derivative that has been synthesized through various methods, including the Pictet-Spengler reaction and the one-pot synthesis method. In

Scientific Research Applications

Synthetic Pathways and Structural Analysis

A new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones starting from 3-chloromethylene-2-indolones and Danishefsky's diene has been discovered. This involves cycloadducts formation, leading to various spiro compounds through several transformation steps, showcasing the compound's utility in synthesizing complex structures (Beccalli, Clerici, & Gelmi, 2003).

Photochromic Properties

Spirocyclic compounds derived from indoles exhibit photochromic properties. Studies on bis[2′,3′-bis(methoxycarbonyl)-5′,6′,6′-trimethylspirofluoren-9,4′-(1′-aza-2′-cyclopentene)][1′,5′-a]indolino[4,5-e]indoline have used AM1 method to correlate structural and electronic properties with photochromic behavior, illustrating the compound's relevance in material science and photonics (Samsoniya et al., 2005).

Medicinal Chemistry and Pharmacology

Spiro[indoline-3,4'-piperidine]-2-ones, modified with aminopyridyl/pyrazinyl substitutions, have been designed, synthesized, and tested for their antitumor activities. One compound, identified as a potent c-Met/ALK dual inhibitor, demonstrated significant tumor growth inhibition in gastric carcinoma models, highlighting the therapeutic potential of such spiro compounds in cancer treatment (Li et al., 2013).

Advanced Organic Synthesis Techniques

The synthesis of functionalized spiroindolines through palladium-catalyzed methine C-H arylation represents a notable advancement in organic synthesis, allowing for the creation of cyclopropyl spiroindoline scaffolds in a single step. This technique underscores the compound's versatility in synthesizing functionalized indoline structures efficiently (Saget, Perez, & Cramer, 2013).

Cyclopropanation and Ring-Opening Cyclizations

Efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides a rapid method to access 2-substituted 4-hydroxyindole derivatives, demonstrating the compound's utility in synthesizing complex indole derivatives from simpler cyclopropane precursors (Nambu et al., 2014).

properties

IUPAC Name |

4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8/h2-4,12H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUFPLMFHJOOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677989.png)

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)

![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

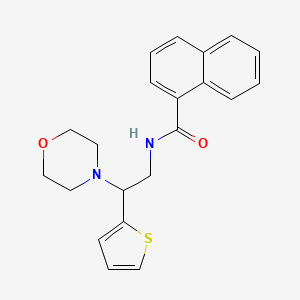

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)

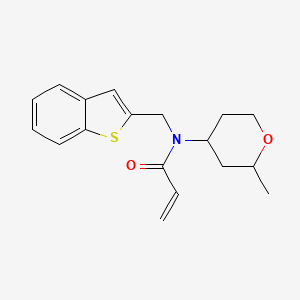

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)